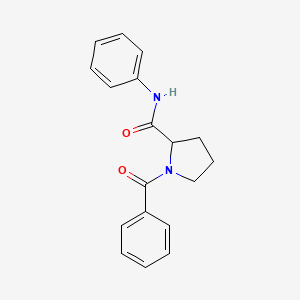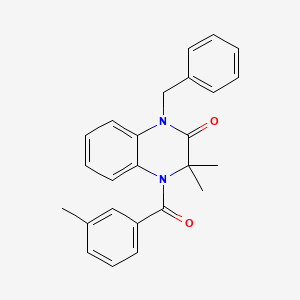
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used to treat cancer. However,
作用機序
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide involves the inhibition of several protein kinases, including Raf kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of tumor growth and angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide have been studied extensively. The inhibition of Raf kinases, VEGFR, and PDGFR leads to the suppression of tumor growth and angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, Sorafenib has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide in lab experiments include its potent inhibitory activity against several protein kinases and its potential applications in cancer research. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for careful handling of the reactants and products.
将来の方向性
There are several future directions for the research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide. One of the most significant future directions is the development of new analogs of this compound that have improved potency and selectivity against specific protein kinases. Additionally, the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammation, should be explored further. Finally, the development of new methods for the synthesis of this compound that are more efficient and cost-effective should also be a focus of future research.
Conclusion:
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of several protein kinases. The biochemical and physiological effects of this compound have also been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the research on this compound, including the development of new analogs and the exploration of its potential applications in other fields of scientific research.
合成法
The synthesis method of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with 3-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride to obtain the final product. This process is a multi-step synthesis that requires careful handling of the reactants and products.
科学的研究の応用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Sorafenib, the drug form of this compound, is used to treat liver, kidney, and thyroid cancer. Additionally, Sorafenib has shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVHGLDKNJRYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)
![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)
![{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5973755.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)

![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)